molecular formula C5H10N2O4 B1143128 Valine, 3-nitro- CAS No. 170454-20-3

Valine, 3-nitro-

Cat. No.: B1143128
CAS No.: 170454-20-3
M. Wt: 162.1439
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valine, 3-nitro- is a derivative of the essential amino acid valine, which is one of the branched-chain amino acids. The addition of a nitro group to the valine molecule significantly alters its chemical properties and potential applications. This compound is of interest in various fields of scientific research due to its unique structural and functional characteristics.

Mechanism of Action

Target of Action

“Valine, 3-nitro-” is a derivative of the essential amino acid valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in various biological functions, including muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway .

Mode of Action

It is known that valine, like other bcaas, is involved in various metabolic pathways . It is believed that “Valine, 3-nitro-” may interact with these pathways in a similar manner.

Biochemical Pathways

Valine is involved in several biochemical pathways. It plays a crucial role in improving cellular mitochondrial function . Valine also has a protective effect against oxidative stress by minimizing the production of mitochondrial reactive oxygen species (ROS) . Furthermore, valine maintains oxidative phosphorylation and ATP rate during oxidative stress .

In the valine catabolic pathway, short-chain enoyl-coA hydratase catalyzes the hydration of methyl-acrylyl-coA to produce 3-hydroxy-isobutyryl-coA . This is a key step in the metabolism of valine .

Pharmacokinetics

It is known that valine demonstrates virtually complete absorption and increased exposure with food . Valine has high oral bioavailability when taken with food . It is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure . Most drug metabolism is achieved by glucuronidation .

Result of Action

Valine plays a crucial role in the improvement of cellular mitochondrial function . It has a protective effect against oxidative stress by minimizing the production of mitochondrial ROS . Furthermore, valine maintains oxidative phosphorylation and ATP rate during oxidative stress .

Action Environment

The action of “Valine, 3-nitro-” can be influenced by various environmental factors. For instance, the presence of other amino acids can affect the metabolism of valine . Additionally, diet and nutritional status can also influence the action of “Valine, 3-nitro-”. For example, valine cannot be synthesized de novo by animals and must be obtained through protein degradation from the diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valine, 3-nitro- typically involves the nitration of valine. This can be achieved through the reaction of valine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the valine molecule without causing degradation or unwanted side reactions.

Industrial Production Methods: Industrial production of Valine, 3-nitro- may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, microbial fermentation methods may be explored for the biosynthesis of this compound, leveraging genetically engineered microorganisms to produce Valine, 3-nitro- in a more sustainable and cost-effective manner .

Chemical Reactions Analysis

Types of Reactions: Valine, 3-nitro- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Valine, 3-amino-.

    Substitution: Various substituted valine derivatives depending on the nucleophile used.

    Oxidation: Oxidized valine derivatives with additional functional groups.

Scientific Research Applications

Valine, 3-nitro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Valine: The parent compound, an essential amino acid involved in protein synthesis and various metabolic pathways.

    Leucine and Isoleucine: Other branched-chain amino acids with similar structural features but different functional groups.

    Nitro-derivatives of other amino acids: Compounds like 3-nitrotyrosine and 3-nitrophenylalanine, which also contain nitro groups and exhibit unique chemical properties.

Uniqueness: Valine, 3-nitro- is unique due to the presence of both a branched-chain structure and a nitro group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQLBNMIYIBLOU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665263
Record name 3-Nitro-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170454-20-3
Record name 3-Nitro-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.